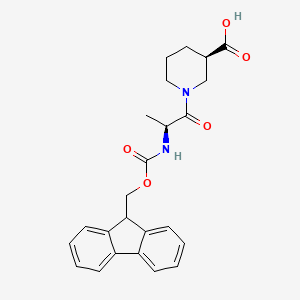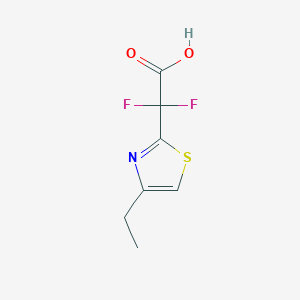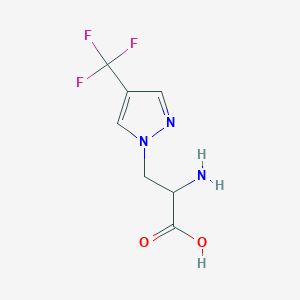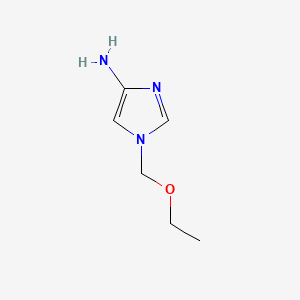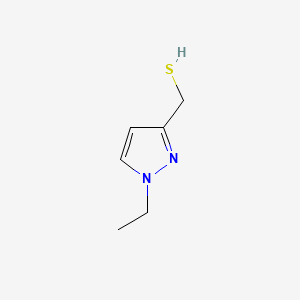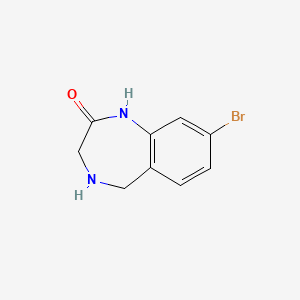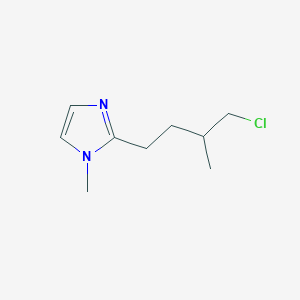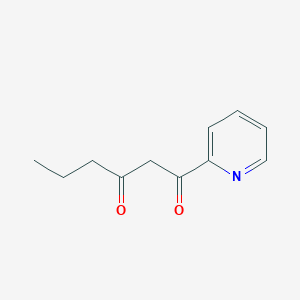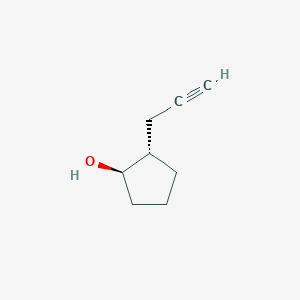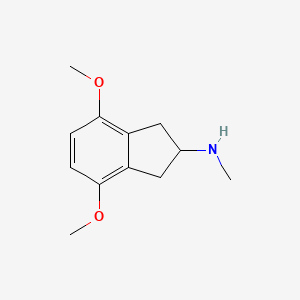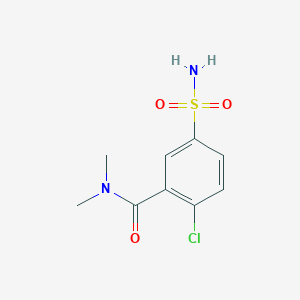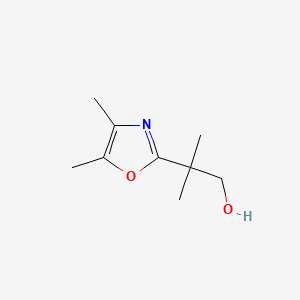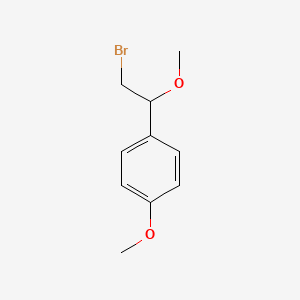
1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic compound, which means it contains a benzene ring substituted with bromine and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene typically involves the bromination of 1-(1-methoxyethyl)-4-methoxybenzene. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-(1-methoxyethyl)-4-methoxybenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Scientific Research Applications
1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological or chemical properties .
Comparison with Similar Compounds
1-(2-Bromo-1-methoxyethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methoxy group.
1-Bromo-2-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a methoxyethyl group.
2-Bromoanisole: Contains a bromine atom and a methoxy group on the benzene ring but lacks the ethyl group.
Uniqueness: 1-(2-Bromo-1-methoxyethyl)-4-methoxybenzene is unique due to the presence of both bromine and methoxyethyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-5-3-8(4-6-9)10(7-11)13-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
OIYLVNVOYZBMCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


